molecular formula C8H11BrN2 B1522644 5-Bromo-N,N,4-trimethylpyridin-2-amine CAS No. 764651-68-5

5-Bromo-N,N,4-trimethylpyridin-2-amine

Cat. No.: B1522644
CAS No.: 764651-68-5
M. Wt: 215.09 g/mol
InChI Key: FEJQYAMMSIPZQS-UHFFFAOYSA-N
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Description

5-Bromo-N,N,4-trimethylpyridin-2-amine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and methyl groups at the 2- and 4-positions of the pyridine ring. It is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of N,N,4-trimethylpyridin-2-amine using bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Different halogenated or alkylated derivatives.

Scientific Research Applications

5-Bromo-N,N,4-trimethylpyridin-2-amine is widely used in scientific research due to its versatility. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and pathways.

  • Medicine: As a precursor for pharmaceuticals and drug development.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-N,N,4-trimethylpyridin-2-amine exerts its effects depends on the specific application

Comparison with Similar Compounds

  • 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine: Similar structure with an iodine atom instead of bromine.

  • N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: Contains a bromine atom and a formyl group on the pyridine ring.

Uniqueness: 5-Bromo-N,N,4-trimethylpyridin-2-amine is unique due to its specific combination of bromine and methyl groups, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique properties and wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-bromo-N,N,4-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6-4-8(11(2)3)10-5-7(6)9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJQYAMMSIPZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681032
Record name 5-Bromo-N,N,4-trimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764651-68-5
Record name 5-Bromo-N,N,4-trimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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